Tert-butyl 2-(aminooxy)ethylcarbamate

Bioconjugation Oxime Ligation Reaction Kinetics

Tert-butyl 2-(aminooxy)ethylcarbamate (CAS 75051-55-7) is a bifunctional building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and an aminooxy functional group separated by a short ethyl spacer. With a molecular formula of C₇H₁₆N₂O₃ and a molecular weight of 176.21 g/mol, it is a colorless to light yellow liquid with a density of approximately 1.058 g/cm³ and a predicted pKa of 12.57 ± 0.46.

Molecular Formula C7H16N2O3
Molecular Weight 176.21 g/mol
CAS No. 75051-55-7
Cat. No. B1284154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(aminooxy)ethylcarbamate
CAS75051-55-7
Molecular FormulaC7H16N2O3
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCON
InChIInChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10)
InChIKeyJRLJOAREDJOYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(aminooxy)ethylcarbamate (CAS 75051-55-7): A Boc-Protected Aminooxy Linker for Oxime Bioconjugation and PROTAC Synthesis


Tert-butyl 2-(aminooxy)ethylcarbamate (CAS 75051-55-7) is a bifunctional building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and an aminooxy functional group separated by a short ethyl spacer. With a molecular formula of C₇H₁₆N₂O₃ and a molecular weight of 176.21 g/mol, it is a colorless to light yellow liquid with a density of approximately 1.058 g/cm³ and a predicted pKa of 12.57 ± 0.46 . The compound serves as a versatile intermediate in organic synthesis, particularly as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs) and as a key intermediate in the industrial synthesis of the β-lactamase inhibitor avibactam [1]. The aminooxy group enables chemoselective oxime ligation with aldehydes and ketones under mild, neutral to slightly acidic conditions, forming stable oxime bonds without requiring reduction .

PROTAC linker development via sequential Boc-amine / aminooxy conjugation
Catalyst-free oxime bioconjugation at neutral pH for aldehyde/ketone probes
β-Lactamase inhibitor process chemistry as a validated avibactam intermediate

Why Generic Aminooxy or Boc-Amine Linkers Cannot Replace CAS 75051-55-7: The Critical Interplay of Orthogonality, Spacer Length, and Industrial Validation


Substituting tert-butyl 2-(aminooxy)ethylcarbamate with a generic Boc-protected amine or a commercially available aminooxy-PEG linker is not functionally equivalent due to three convergent factors. First, the ethyl spacer provides a specific, minimal molecular distance that influences conformational flexibility and steric accessibility in PROTAC ternary complex formation, whereas longer PEG-based aminooxy linkers (e.g., Boc-Aminooxy-PEG4-NH2, CAS 2062663-66-3) introduce greater degrees of freedom and hydrophilicity that alter cellular permeability and degradation kinetics . Second, the Boc protecting group enables orthogonal deprotection under acidic conditions without affecting acid-labile functionalities elsewhere in complex synthetic sequences—a capability that unprotected aminooxy linkers lack . Third, and most critically for industrial procurement, CAS 75051-55-7 is a validated intermediate in the commercial-scale synthesis of avibactam, whereas structurally similar alternatives such as benzyl (2-(aminooxy)ethyl)carbamate (CAS 226569-28-4) lack this established supply chain and quality control pedigree .

Ethyl spacer vs. PEG-based linkers may shift permeability and degradation kinetics
Boc orthogonal protection enables acidic deprotection; unprotected aminooxy linkers lack this orthogonality
Lack of industrial validation: alternatives not established as avibactam intermediates

Quantitative Differentiation Evidence for Tert-butyl 2-(aminooxy)ethylcarbamate (CAS 75051-55-7) in Linker Selection


Aminooxy Reactivity Advantage: 120-Fold Rate Acceleration vs. Uncatalyzed and 19-Fold vs. Aniline-Catalyzed Oxime Ligation at Neutral pH

The aminooxy functional group present in CAS 75051-55-7 undergoes oxime ligation with aldehydes and ketones at rates significantly exceeding those of uncatalyzed reactions. In a model protein PEGylation study using aminooxy-functionalized PEG, catalysis at pH 7 resulted in a 120-fold faster rate compared to an uncatalyzed reaction, and a 19-fold faster rate compared to the equivalent reaction catalyzed by aniline [1]. This rate enhancement is attributed to the alpha-effect nucleophilicity of the aminooxy group, which enables efficient bioconjugation under physiologically relevant neutral conditions without requiring toxic catalysts such as aniline [2]. While this data is derived from aminooxy-functionalized PEG rather than the target compound itself, the reactivity is class-inherent to the aminooxy moiety and is directly transferable to CAS 75051-55-7.

Oxime ligation rate
Class-level inference
120× vs. uncatalyzed; 19× vs. aniline-catalyzed at pH 7
Supports accelerated, catalyst-free bioconjugation workflows
Derived from aminooxy-PEG model; reactivity class-inherent to aminooxy group
Bioconjugation Oxime Ligation Reaction Kinetics

Spacer Length Optimization: Ethyl Spacer vs. PEG4 Spacer — Molecular Weight Reduction of 70% for Enhanced Cellular Permeability in PROTAC Design

Tert-butyl 2-(aminooxy)ethylcarbamate (MW 176.21) provides a minimal ethyl spacer between the Boc-protected amine and the aminooxy group, resulting in a compact linker architecture. In contrast, the widely used alternative Boc-Aminooxy-PEG4-NH2 (CAS 2062663-66-3) possesses a molecular weight of approximately 354.40 g/mol due to its tetraethylene glycol spacer . This represents a 70% reduction in linker molecular weight when selecting CAS 75051-55-7. In PROTAC development, linker length and composition directly influence ternary complex formation efficiency, with shorter alkyl linkers often providing superior cellular permeability compared to longer PEG-based alternatives, albeit with potentially different solubility profiles . The ethyl spacer of CAS 75051-55-7 offers a balanced compromise between minimal steric bulk and sufficient conformational freedom for productive target engagement.

Linker mass reduction
Cross-study comparable
~70% lower MW (176 vs. ~354 g/mol) vs. Boc-Aminooxy-PEG4
May support permeability optimization in PROTAC design
Calculated from reported formulas; solubility profiles may differ
PROTAC Linker Optimization Drug Design

Industrial Process Validation: CAS 75051-55-7 as a Key Avibactam Intermediate vs. Structurally Related Benzyl Carbamate Alternative

CAS 75051-55-7, also designated as Avibactam Intermediate 2, is a critical building block in the established commercial synthetic route to avibactam sodium, an FDA-approved β-lactamase inhibitor developed by AstraZeneca and Actavis [1]. The tert-butyl carbamate protecting group enables orthogonal deprotection under acidic conditions compatible with downstream processing in the multistep avibactam synthesis. In contrast, benzyl (2-(aminooxy)ethyl)carbamate (CAS 226569-28-4), while structurally analogous, lacks comparable industrial validation as an avibactam intermediate and employs a benzyl protecting group that requires hydrogenolytic cleavage—a process step that may introduce additional cost and safety considerations at manufacturing scale . This documented industrial utility provides procurement confidence for researchers seeking a building block with established large-scale synthetic precedent.

Industrial validation
Supporting evidence
Validated Avibactam Intermediate 2 in commercial synthesis
Provides supply chain confidence for process development
Benzyl carbamate analog lacks comparable industrial precedent
β-Lactamase Inhibitor Avibactam Synthesis Process Chemistry

Orthogonal Protection Strategy: Boc Stability Under Basic and Nucleophilic Conditions vs. Unprotected Aminooxy Linkers

The Boc protecting group on the amine terminus of CAS 75051-55-7 provides orthogonal protection that is stable under the basic and nucleophilic conditions commonly employed in peptide coupling, alkylation, and amide bond formation. This allows the aminooxy group to participate selectively in oxime ligation while the amine remains protected, a capability absent in unprotected aminooxy-alkylamine linkers such as 2-(aminooxy)ethanamine dihydrochloride (CAS 37866-45-8) . The Boc group can subsequently be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the oxime linkage, which is stable under acidic conditions [1]. This orthogonal reactivity enables convergent synthetic strategies where the aminooxy handle can be exploited early in a sequence while preserving the amine for later-stage functionalization.

Orthogonal protection
Class-level inference
Boc stable to bases/nucleophiles; free aminooxy reacts selectively
Enables sequential conjugation without extra protection steps
Compared to unprotected 2-(aminooxy)ethanamine dihydrochloride
Protecting Group Strategy Orthogonal Synthesis Multistep Organic Synthesis

Commercial Purity Benchmarks: Vendor-Specified Purity of 95-98% with qNMR Validation vs. Unspecified or Lower-Purity Alternatives

Reputable vendors of CAS 75051-55-7 specify purity levels ranging from 95% to 98%, with analytical validation methods including GC and quantitative NMR (qNMR) . TCI, for instance, certifies the compound at >95.0% purity by both GC and qNMR, providing dual orthogonal analytical confirmation . Fluorochem offers the compound at 98% purity . In contrast, many alternative aminooxy linkers—particularly those available only from smaller specialty suppliers—lack comparable analytical documentation or are offered at lower specified purities (e.g., 90-95%) without orthogonal method validation. This difference in analytical rigor is material for applications where linker purity directly influences conjugation efficiency, product homogeneity, and reproducibility of biological assays.

Purity benchmark
Supporting evidence
95–98% with GC/qNMR validation; alternatives often 90–95%
Higher certified purity reduces side-reaction risk in sensitive assays
Vendor specifications as of 2025-2026; batch-specific verification advised
Quality Control Analytical Specification Chemical Procurement

Validated Research and Industrial Application Scenarios for Tert-butyl 2-(aminooxy)ethylcarbamate (CAS 75051-55-7)


PROTAC Linker Optimization: Compact Alkyl Spacer for Minimal Molecular Weight and Enhanced Permeability

In PROTAC development, tert-butyl 2-(aminooxy)ethylcarbamate serves as a compact alkyl linker that minimizes added molecular weight (176.21 g/mol) compared to bulkier PEG-based alternatives, such as Boc-Aminooxy-PEG4-NH2 (~354.40 g/mol). This 70% reduction in linker mass is particularly valuable when optimizing for cellular permeability and oral bioavailability in early-stage PROTAC candidates. The Boc-protected amine enables sequential conjugation: first, the aminooxy group undergoes chemoselective oxime ligation with an aldehyde-functionalized target protein ligand; second, Boc deprotection liberates the terminal amine for coupling to an E3 ligase ligand. This orthogonal protection strategy is essential for constructing heterobifunctional PROTAC molecules without unwanted cross-reactivity [1].

Bioconjugation and Chemical Biology: Catalyst-Free Oxime Ligation at Neutral pH

The aminooxy functionality enables rapid, catalyst-free oxime bond formation with aldehydes and ketones at neutral pH (6.5-7.5), achieving 120-fold faster rates compared to uncatalyzed reactions [1]. This property makes CAS 75051-55-7 an ideal building block for preparing aldehyde-reactive probes in chemical biology, including biotinylated affinity reagents, fluorescent labeling constructs, and protein-drug conjugates. Unlike amine-reactive NHS esters that hydrolyze in aqueous buffers, the aminooxy-aldehyde ligation proceeds efficiently in PBS or other aqueous buffers without competing hydrolysis. The resulting oxime bond is stable under physiological conditions without requiring reductive stabilization, a key advantage over imine or hydrazone linkages that necessitate sodium cyanoborohydride treatment .

Pharmaceutical Process Development: Validated Intermediate for β-Lactamase Inhibitor Synthesis

CAS 75051-55-7 is an established intermediate in the commercial manufacturing route to avibactam sodium, an FDA-approved β-lactamase inhibitor used in combination with ceftazidime to treat multidrug-resistant Gram-negative bacterial infections [1]. The compound's role as Avibactam Intermediate 2 provides procurement confidence for process chemists developing related diazabicyclooctane β-lactamase inhibitors, as its synthetic behavior and quality specifications are documented in industrial-scale production. The tert-butyl carbamate protecting group is cleaved under acidic conditions compatible with downstream avibactam core construction, while the aminooxy moiety participates in oxime formation to install the critical hydroxylamine functionality of the final drug substance.

Orthogonal Multistep Synthesis of Bifunctional Conjugates and Chemical Probes

The orthogonal protection provided by the Boc group on CAS 75051-55-7 enables sequential, chemoselective functionalization in multistep synthetic sequences. In a typical workflow, the free aminooxy group is first reacted with an aldehyde- or ketone-containing partner to form a stable oxime linkage under neutral aqueous conditions [1]. The Boc-protected amine remains intact throughout this ligation step. Subsequent acidic deprotection (e.g., TFA/DCM or HCl/dioxane) liberates the primary amine, which can then be coupled to carboxylic acid-containing molecules via standard amide bond formation using EDC/NHS or HATU. This sequential reactivity is particularly valuable for constructing site-specifically modified peptides, antibody-drug conjugate (ADC) payload-linker constructs, and other complex bifunctional molecules where protecting group orthogonality is essential for synthetic success .

Application
Selection Property
Validation Focus
PROTAC linker development
Compact ethyl spacer for minimal linker mass
Ternary complex formation and permeability optimization
Bioconjugation probe synthesis
Aminooxy reactivity at neutral pH without catalysts
Oxime bond stability and conjugation efficiency
β-Lactamase inhibitor process chemistry
Industrial validation as avibactam intermediate
Supply chain reliability and analytical QC precedent
Multistep bifunctional conjugate synthesis
Orthogonal Boc/aminooxy protection strategy
Sequential chemoselectivity and deprotection compatibility

Technical Documentation Hub

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